

D-(-)-Pantolactone-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: *D-(-)-Pantolactone-d6*

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In-Depth Technical Guide: D-(-)-Pantolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated form of D-(-)-Pantolactone, a key chiral intermediate in the synthesis of labeled pantothenic acid (Vitamin B5) and its derivatives. This document details its chemical properties, proposed synthesis, analytical data, and its role in the biosynthesis of Coenzyme A.

Core Data Presentation

The following tables summarize the key quantitative data for **D-(-)-Pantolactone-d6** and its non-deuterated analog for comparative purposes.

Table 1: Physicochemical Properties

Property	D-(-)-Pantolactone-d6	D-(-)-Pantolactone
CAS Number	1346617-43-3	599-04-2[1]
Molecular Formula	C ₆ H ₄ D ₆ O ₃	C ₆ H ₁₀ O ₃
Molecular Weight	136.18 g/mol	130.14 g/mol [1]
Appearance	White to off-white solid	White crystalline powder or crystals
Melting Point	Not explicitly available; expected to be similar to the non-deuterated form	88-93 °C
Optical Rotation	Not explicitly available; expected to be similar to the non-deuterated form	-48° to -52° (c=2 in water)

Table 2: Spectroscopic Data (Reference data from non-deuterated D-(-)-Pantolactone)

Spectroscopy	Data
¹ H NMR (CDCl ₃)	δ (ppm): 1.09 (s, 3H), 1.25 (s, 3H), 3.55 (d, J=10.8 Hz, 1H), 3.63 (d, J=10.8 Hz, 1H), 4.02 (s, 1H), 4.25 (br s, 1H)
¹³ C NMR (CDCl ₃)	δ (ppm): 19.9, 22.8, 40.0, 75.7, 76.8, 178.9
Mass Spectrum (EI)	m/z: 130 (M+), 112, 85, 71, 57, 43[2]

Note: The ¹H and ¹³C NMR data for **D-(-)-Pantolactone-d6** will differ significantly in the regions corresponding to the deuterated methyl groups. In the ¹H NMR, the signals for the methyl protons will be absent. In the ¹³C NMR, the signals for the deuterated methyl carbons will appear as multiplets with significantly lower intensity due to C-D coupling.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **D-(-)-Pantolactone-d6** is not readily available in the searched literature, a proposed synthesis can be derived from

established methods for the non-deuterated analog. The key adaptation is the use of a deuterated starting material.

Proposed Synthesis of D-(-)-Pantolactone-d6

The synthesis of D-(-)-Pantolactone typically involves the resolution of racemic pantolactone. The racemic mixture is synthesized from isobutyraldehyde and formaldehyde. To produce **D-(-)-Pantolactone-d6**, the synthesis would begin with d6-isobutyraldehyde.

Step 1: Synthesis of Racemic Pantolactone-d6

- **Aldol Condensation:** d6-Isobutyraldehyde is reacted with formaldehyde in the presence of a base catalyst (e.g., an alkali carbonate or an organic base) to form 2,2-(dimethyl-d6)-3-hydroxypropionaldehyde.
- **Cyanohydrin Formation:** The resulting aldehyde is then treated with a cyanide source, such as hydrogen cyanide or sodium cyanide, to form the corresponding cyanohydrin.
- **Hydrolysis and Lactonization:** The cyanohydrin is subjected to acidic hydrolysis, which converts the nitrile group to a carboxylic acid and promotes intramolecular esterification (lactonization) to yield racemic pantolactone-d6.

Step 2: Resolution of Racemic Pantolactone-d6

The resolution of the racemic mixture can be achieved through enzymatic or chemical methods.

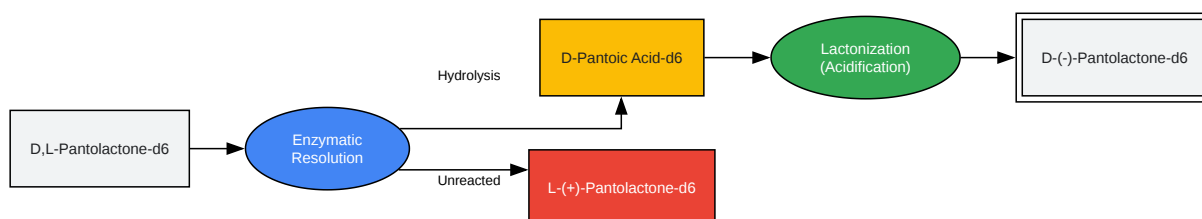
- **Enzymatic Resolution:** This is a common industrial method. A hydrolase enzyme, such as a lipase or a specific lactonase, is used to selectively hydrolyze one of the enantiomers. For example, a D-specific lactonase would hydrolyze **D-(-)-Pantolactone-d6** to D-pantoic acid-d6, leaving L-(+)-Pantolactone-d6 unreacted. The D-pantoic acid-d6 can then be separated and re-lactonized under acidic conditions to yield the pure **D-(-)-Pantolactone-d6**. Alternatively, an L-specific hydrolase can be used to hydrolyze the L-enantiomer, allowing for the direct isolation of the desired D-enantiomer.
- **Chemical Resolution:** This method involves the use of a chiral resolving agent, such as a chiral amine (e.g., brucine or ephedrine), to form diastereomeric salts with the opened

lactone (pantoic acid-d6). These diastereomers can then be separated by fractional crystallization. After separation, the desired diastereomer is treated with acid to regenerate the pure **D-(-)-Pantolactone-d6**.

Signaling Pathways and Workflows

D-(-)-Pantolactone is a precursor to pantothenic acid (Vitamin B5), which is a vital component in the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. The general workflow from D-(-)-Pantolactone to pantothenic acid and the subsequent biosynthesis of CoA are depicted below.

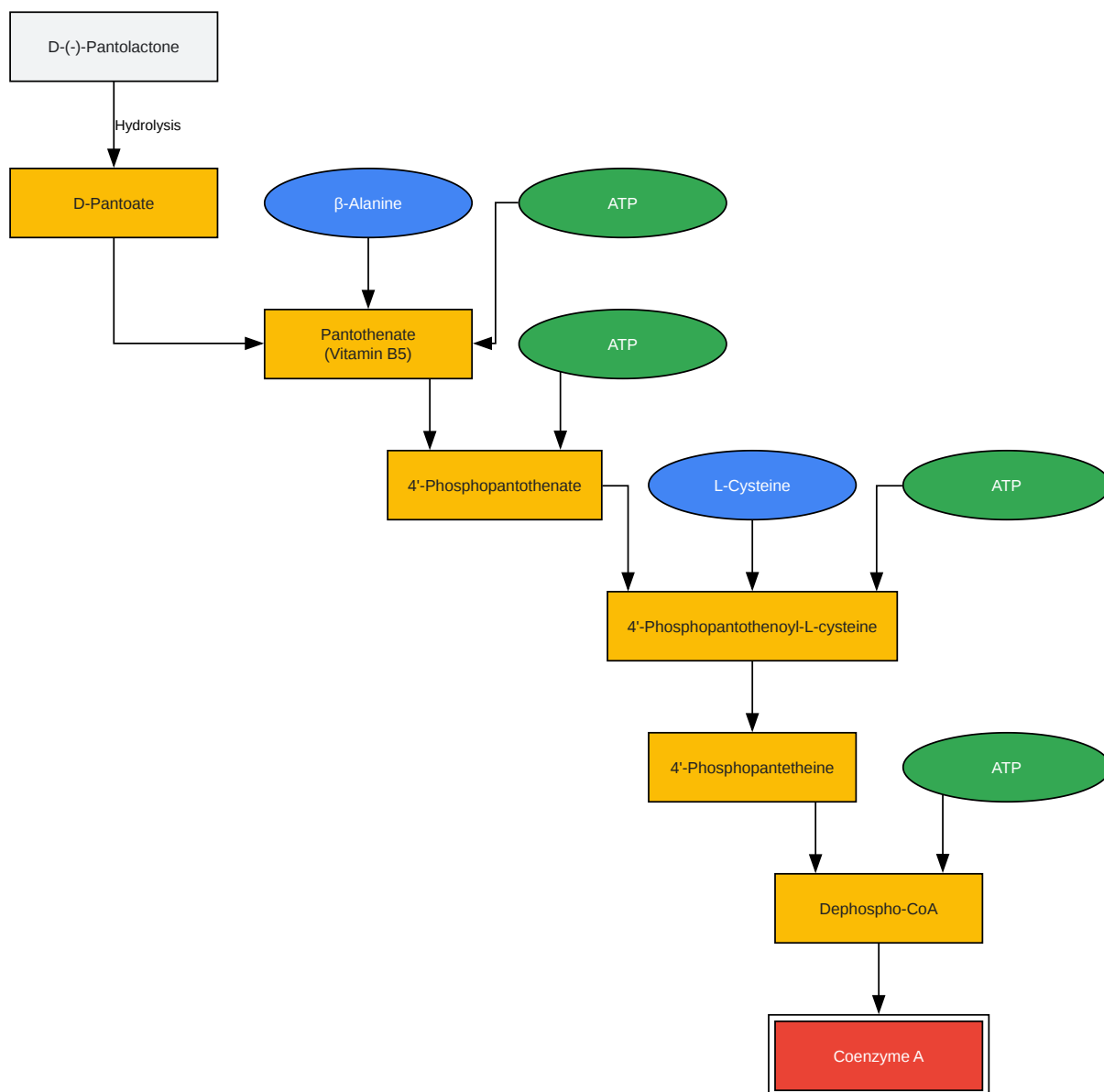
Experimental Workflow: From D,L-Pantolactone-d6 to D-(-)-Pantolactone-d6



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Caption: Enzymatic resolution workflow for obtaining **D-(-)-Pantolactone-d6**.

Biosynthesis Pathway: Coenzyme A from Pantothenate



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Caption: The biosynthetic pathway from D-(-)-Pantolactone to Coenzyme A.

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References

- 1. D-(-)-Pantolactone | CAS 599-04-2 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. Pantolactone [webbook.nist.gov]
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